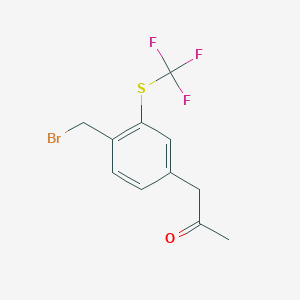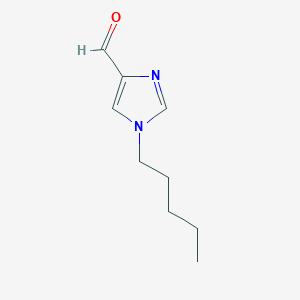
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,5-bis(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one include:
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one: Lacks the thioether groups, resulting in different chemical properties.
(1R,2S)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains an amino group, making it more reactive in certain biological contexts.
3′,5′-Bis(trifluoromethyl)propiophenone: Similar structure but different functional groups, leading to varied reactivity and applications
Propiedades
Fórmula molecular |
C11H8F6OS2 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |
Clave InChI |
YDAHSZKBDLIZGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)




